1-Linoleoyl-3-palmitoyl-rac-glycerol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

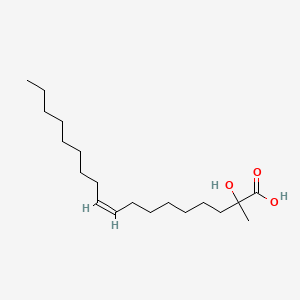

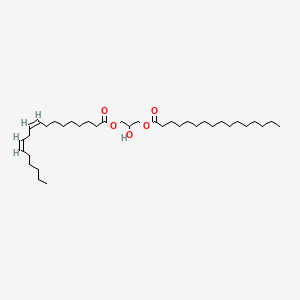

1-Linoleoyl-3-palmitoyl-rac-glycerol is a diacylglycerol that contains linoleic acid at the sn-1 position and palmitic acid at the sn-3 position . It has been found in wheat bran extracts and dry-cured, but not raw, Iberian ham .

Molecular Structure Analysis

The molecular formula of 1-Linoleoyl-3-palmitoyl-rac-glycerol is C37H68O5 . The SMILES representation isO=C (OCC (O)COC (CCCCCCCCCCCCCCC)=O)CCCCCCC/C=C\\C/C=C\\CCCCC . Physical And Chemical Properties Analysis

1-Linoleoyl-3-palmitoyl-rac-glycerol is a solid at room temperature . It has a formula weight of 592.9 . It is soluble in DMF and ethanol .Scientific Research Applications

Pharmaceutical Applications

“1-Linoleoyl-3-palmitoyl-rac-glycerol” is a triglyceride component found in seed and vegetable oils, which are often used in pharmaceutical formulations. It has been used as a standard component for the analysis of sesame oil for pharmaceutical applications .

Anti-Inflammatory Research

This compound has shown potential in mitigating various inflammatory diseases such as hepatitis, asthma, rheumatoid arthritis, and oral mucositis. Studies suggest that it may attenuate inflammation by inhibiting neutrophil extravasation and chemokine production in macrophages .

Cancer Therapy Adjunct

Research indicates that “1-Linoleoyl-3-palmitoyl-rac-glycerol” may play a role in reducing side effects associated with cancer therapies like gemcitabine-induced neutrophil extravasation, potentially improving patient outcomes during treatment .

Oral Mucositis Treatment

There is evidence to suggest that this compound could ameliorate chemoradiation-induced oral mucositis, a common and painful side effect of cancer treatment, by possibly involving the inhibition of necroptosis pathways .

Material Science

The compound’s properties could be analyzed in material science research, particularly in understanding the phase behavior of triglycerides when mixed with other substances as indicated by studies using similar compounds .

Mechanism of Action

Target of Action

1-Linoleoyl-3-palmitoyl-rac-glycerol, a diacylglycerol, is characterized by the presence of linoleic acid (at the sn-1 position) and palmitic acid (at the sn-3 position) . This compound has been detected in wheat bran extracts and in dry-cured Iberian ham . It exhibits inhibitory activities against Lipoprotein-associated phospholipase A2 (Lp-PLA2) with IC50 values .

Mode of Action

It is known to inhibit the activity of lp-pla2, an enzyme involved in the metabolism of lipoproteins . By inhibiting this enzyme, it may affect the balance of lipoproteins in the body, potentially influencing lipid metabolism and related processes.

Pharmacokinetics

A study has shown that a self-emulsifying granule system (segs) and solid self-nanoemulsifying drug delivery system (snedds) enhanced the solubility of the drug approximately 36- and 32-fold as compared with the drug alone .

Result of Action

It has been shown to mitigate chemoradiation-induced oral mucositis by modulating necroptosis . It also attenuates gemcitabine-induced neutrophil extravasation via the inhibition of neutrophil-attracting chemokine production in macrophages .

Safety and Hazards

While specific safety and hazards information for 1-Linoleoyl-3-palmitoyl-rac-glycerol is not available, general precautions such as avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed are recommended .

properties

IUPAC Name |

(3-hexadecanoyloxy-2-hydroxypropyl) (9Z,12Z)-octadeca-9,12-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYDYRLDJZZKEU-BCTRXSSUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H68O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Linoleoyl-3-palmitoyl-rac-glycerol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.